N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine
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Overview
Description
CHROMAN-3-YL-METHYLAMINE: is a chemical compound with the molecular formula C10H13NO . It is also known by its IUPAC name, 3,4-dihydro-2H-chromen-3-ylmethanamine . This compound is a derivative of chromane, a bicyclic structure that includes a benzene ring fused to a tetrahydropyran ring. CHROMAN-3-YL-METHYLAMINE is primarily used in research and development settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CHROMAN-3-YL-METHYLAMINE typically involves the reaction of chroman-3-one with methylamine under controlled conditions. One common method includes the reduction of chroman-3-one using sodium borohydride (NaBH4) followed by the reaction with methylamine . The reaction conditions often require a solvent such as ethanol and a temperature range of 0-8°C to ensure the stability of the intermediate products.
Industrial Production Methods: While specific industrial production methods for CHROMAN-3-YL-METHYLAMINE are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: CHROMAN-3-YL-METHYLAMINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are often employed.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or other derivatives depending on the substituent used.
Scientific Research Applications
CHROMAN-3-YL-METHYLAMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of CHROMAN-3-YL-METHYLAMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
CHROMAN-3-YL-METHYLAMINE can be compared with other similar compounds such as:
Chroman-4-one: A closely related compound with a similar bicyclic structure but differing in the position of functional groups.
Chroman-2-one: Another derivative with distinct biological activities and synthetic applications.
Uniqueness: CHROMAN-3-YL-METHYLAMINE is unique due to its specific amine group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to other chromane derivatives .
Properties
IUPAC Name |
N-methyl-3,4-dihydro-2H-chromen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWYLYMFMGGCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC=CC=C2OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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